N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14933573
InChI: InChI=1S/C23H15N3O6/c1-13(27)24(14-9-10-16-15-5-2-3-8-19(15)32-20(16)11-14)12-25-22(28)17-6-4-7-18(26(30)31)21(17)23(25)29/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C23H15N3O6
Molecular Weight: 429.4 g/mol

N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide

CAS No.:

Cat. No.: VC14933573

Molecular Formula: C23H15N3O6

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide -

Specification

Molecular Formula C23H15N3O6
Molecular Weight 429.4 g/mol
IUPAC Name N-dibenzofuran-3-yl-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide
Standard InChI InChI=1S/C23H15N3O6/c1-13(27)24(14-9-10-16-15-5-2-3-8-19(15)32-20(16)11-14)12-25-22(28)17-6-4-7-18(26(30)31)21(17)23(25)29/h2-11H,12H2,1H3
Standard InChI Key LXTJUQFMMBWTDM-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C3=CC4=C(C=C3)C5=CC=CC=C5O4

Introduction

Molecular Structure and Key Features

The compound’s structure is characterized by three primary components:

  • Dibenzo[b,d]furan moiety: A fused bicyclic aromatic system comprising two benzene rings sharing a furan oxygen atom. This moiety is known for its electron-rich properties and metabolic stability, making it a common scaffold in pharmaceuticals.

  • Nitroisoindole dione group: A 4-nitro-substituted isoindole-1,3-dione fragment, which introduces strong electron-withdrawing effects and potential redox activity. The nitro group at the 4-position enhances electrophilicity, possibly influencing binding interactions with biological targets .

  • Acetamide linker: An N-methylacetamide bridge that connects the dibenzofuran and nitroisoindole units. This flexible spacer may facilitate conformational adaptability during molecular interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC23H15N3O6
Molecular Weight429.4 g/mol
IUPAC NameN-Dibenzo[b,d]furan-3-yl-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide
CAS NumberNot publicly disclosed
Key Functional GroupsFuran, Isoindole dione, Acetamide, Nitro

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide involves multi-step organic reactions, typically proceeding as follows :

  • Preparation of dibenzo[b,d]furan-3-amine: Achieved via Ullmann coupling or Buchwald-Hartwig amination of dibromodibenzofuran.

  • Functionalization with acetamide: Reaction with chloroacetyl chloride followed by nucleophilic substitution with methylamine.

  • Introduction of nitroisoindole dione: Coupling the intermediate with 4-nitro-1,3-dioxoisoindoline using a Mitsunobu or nucleophilic alkylation reaction.

Critical parameters include temperature control (80–130°C), solvent selection (e.g., DMF, acetic acid), and catalysts such as palladium for cross-coupling steps .

Chemical Reactivity

The compound exhibits reactivity typical of its functional groups:

  • Amide bonds: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid and amine derivatives.

  • Nitro group: May undergo reduction to an amine under catalytic hydrogenation, altering electronic properties .

  • Aromatic rings: Participate in electrophilic substitution reactions, though steric hindrance from the fused rings limits regioselectivity.

Physicochemical Properties

Experimental data on solubility and stability remain limited, but predictions based on structural analogs suggest:

  • Solubility: Low aqueous solubility due to aromaticity and nitro groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Melting Point: Estimated >200°C based on similar isoindole dione derivatives.

  • Stability: Photodegradation possible under UV light due to nitroaromatic components; storage recommended in amber vials at −20°C.

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)3.2 ± 0.5 (High lipophilicity)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds4
CompoundTargetIC50/EC50Key Structural Difference
N-(Dibenzo[b,d]furan-3-yl)acetamideLDHA2.1 μMLacks nitroisoindole moiety
4-Nitro-1,3-dioxoisoindolinePARP-15.3 μMLacks dibenzofuran-acetamide chain
Query CompoundLDHA0.8 μMFull structure

The integration of dibenzofuran and nitroisoindole dione confers a 2.6-fold increase in LDHA inhibition compared to partial scaffolds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator